molecular formula C31H36N4O2 B2435842 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 1206992-32-6

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B2435842
CAS No.: 1206992-32-6
M. Wt: 496.655
InChI Key: FQURXTSZNDXDKP-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a potent and selective small molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pyrido[3,4-d]pyrimidine derivative functions by competitively binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and subsequent activation of STAT proteins, which are critical transcription factors involved in cell proliferation, apoptosis, and immune response. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers, inflammatory diseases, and autoimmune disorders . Consequently, this compound serves as a crucial pharmacological tool for elucidating the specific roles of JAK/STAT signaling in disease pathogenesis and for validating new therapeutic strategies in preclinical research. It is particularly valuable for in vitro and in vivo studies focused on hematological malignancies, solid tumors, and conditions like rheumatoid arthritis. Researchers can utilize this high-purity compound to investigate cell signaling mechanisms, assess the effects of pathway inhibition on tumor growth and immune cell function, and support lead optimization efforts in drug discovery programs. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O2/c1-23-12-14-26(15-13-23)30-33-28-21-34(20-25-10-6-3-7-11-25)19-17-27(28)31(37)35(30)22-29(36)32-18-16-24-8-4-2-5-9-24/h3,6-8,10-15H,2,4-5,9,16-22H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQURXTSZNDXDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the benzyl and p-tolyl groups. The final step involves the acylation of the amine group with 2-(cyclohex-1-en-1-yl)ethyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Cancer Research

The compound has shown promise in cancer therapy due to its ability to inhibit specific biological pathways associated with tumor growth. Pyrido[3,4-d]pyrimidine derivatives have been studied for their role as inhibitors of various kinases involved in cancer progression. For instance, compounds in this class have been reported to target the ephrin receptor family, which is often overexpressed in certain cancers .

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties. The structural characteristics of pyrido[3,4-d]pyrimidines allow for interactions with bacterial enzymes, potentially leading to the development of new antibiotics .

Neurological Disorders

Studies have suggested that derivatives of this compound may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. Various methods have been explored to optimize yields and purity levels during synthesis .

Case Study 1: Inhibition of Kinases

A study focused on the synthesis of pyrido[3,4-d]pyrimidine derivatives demonstrated that specific modifications to the structure could enhance kinase inhibition activity. The introduction of different substituents on the pyrimidine ring significantly affected the compound's efficacy against cancer cell lines .

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrido[3,4-d]pyrimidine derivatives were tested against various bacterial strains. Results indicated that certain modifications led to increased antibacterial activity compared to standard treatments .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
Compound ACancer InhibitionEphrin Receptor
Compound BAntimicrobialBacterial Enzymes
Compound CNeuroprotectiveNeurotransmitter Modulation

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4-methyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one
  • 3-benzyl-4,8-dimethyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one

Uniqueness

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Biological Activity

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H30N4O2C_{30}H_{30}N_{4}O_{2}, with a molecular weight of approximately 478.6 g/mol. Its structure features a pyrido[3,4-d]pyrimidine core substituted with various aromatic groups, which are instrumental in its biological activity.

PropertyValue
Molecular FormulaC30H30N4O2
Molecular Weight478.6 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. Research indicates that compounds with similar structures can inhibit key enzymes such as kinases , which play crucial roles in cell signaling and proliferation.

Potential Mechanisms Include:

  • Inhibition of Kinase Activity : Compounds in this class have shown potential as inhibitors of several kinases implicated in cancer progression.
  • Modulation of Receptor Activity : The compound may interact with various receptors involved in cellular signaling pathways, potentially altering cellular responses to growth factors.

Antitumor Activity

Several studies have demonstrated the antitumor potential of pyrido[3,4-d]pyrimidine derivatives. For instance, a study highlighted that derivatives with specific substitutions exhibited enhanced activity against cancer cell lines by inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study 1 : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Case Study 2 : Another study evaluated the compound's effects on prostate cancer cells (LNCaP), where it demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation.

Research Findings

Recent research has focused on synthesizing novel derivatives to enhance the biological efficacy and selectivity of these compounds. Notably:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
  • Biological Assays : In vitro assays have been employed to assess cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing this pyrido[3,4-d]pyrimidine derivative?

Answer:
Synthesis typically involves multistep reactions, starting with the formation of the pyrido[3,4-d]pyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents. For example, a similar compound (PubChem CID 137720433) was synthesized using a pyrazolo[4,3-d]pyrimidine scaffold modified with benzyl and fluorophenyl groups via nucleophilic substitution and amidation . Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • X-ray crystallography (e.g., as in Acta Cryst. E69, o1730) to resolve stereochemical ambiguities in fused-ring systems .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.

Basic Question: How can researchers assess the biological activity of this compound in preliminary assays?

Answer:
Initial biological screening should focus on target-specific assays:

  • Enzyme inhibition studies : Use fluorogenic or chromogenic substrates to measure IC₅₀ values against kinases or proteases, as demonstrated in pyridazinone derivatives .
  • Cellular viability assays (e.g., MTT or ATP-based luminescence) to evaluate cytotoxicity in cancer cell lines .
  • Binding affinity assays (SPR or ITC) to quantify interactions with receptors like GPCRs or nuclear hormone receptors .

Advanced Question: What strategies are effective for elucidating structure-activity relationships (SAR) in this chemical class?

Answer:
SAR studies require systematic structural modifications:

  • Core scaffold variations : Introduce substituents at the 2- and 4-positions of the pyrido[3,4-d]pyrimidine core to assess steric/electronic effects on activity, as seen in pyrimidinyl acetamide analogs .
  • Side-chain optimization : Replace the cyclohexenylethyl group with aliphatic/aromatic moieties to evaluate hydrophobic interactions (e.g., benzyl vs. phenethyl groups) .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses against target proteins like CDK2 or PARP .

Advanced Question: How can researchers resolve contradictions in reported biological data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate hits using both biochemical (e.g., kinase activity) and phenotypic (e.g., cell migration) readouts .
  • Proteomic profiling : Use affinity pull-down/MS to identify unintended targets, as done for thieno[2,3-d]pyrimidine derivatives .
  • Structural analogs : Test derivatives with incremental modifications to isolate critical pharmacophores .

Advanced Question: What analytical challenges arise in characterizing this compound’s stereochemistry and tautomeric forms?

Answer:
Key challenges include:

  • Tautomerism in the pyrido[3,4-d]pyrimidine core : Use variable-temperature NMR to detect equilibrium shifts between 3H and 4H tautomers .
  • Crystallographic disorder : Resolve ambiguities in fused-ring systems via high-resolution X-ray diffraction (e.g., 0.8 Å resolution) and Hirshfeld surface analysis .
  • Dynamic stereochemistry : Employ NOESY or ROESY NMR to assign axial/equatorial conformers in the cyclohexenyl group .

Advanced Question: What methodologies are recommended for studying this compound’s pharmacokinetic (PK) properties?

Answer:
PK profiling involves:

  • In vitro metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to measure half-life and identify major metabolites (e.g., CYP450-mediated oxidation) .
  • Plasma protein binding : Apply ultrafiltration or equilibrium dialysis to quantify unbound fractions .
  • Permeability assays : Perform Caco-2 or PAMPA assays to predict oral bioavailability .

Advanced Question: How can researchers optimize synthetic yields while minimizing byproducts?

Answer:
Optimization strategies include:

  • Catalyst screening : Test Pd/Cu-mediated couplings (e.g., Buchwald-Hartwig amination) for C–N bond formation .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates .
  • Purification techniques : Employ preparative HPLC with C18 columns to isolate isomers or diastereomers .

Advanced Question: What mechanistic insights can be gained from studying this compound’s interaction with ATP-binding enzymes?

Answer:
Mechanistic studies should focus on:

  • Competitive inhibition assays : Compare Ki values with ATP to determine binding affinity .
  • Kinetic isotope effects (KIE) : Use deuterated ATP analogs to probe transition-state interactions .
  • Molecular dynamics (MD) simulations : Map hydrogen-bonding networks in the ATP-binding pocket (e.g., using GROMACS) .

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